molecular formula C11H14N2O B15060863 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15060863
M. Wt: 190.24 g/mol
InChI Key: YQCKXFZOBWGNTD-UHFFFAOYSA-N
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Description

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, which incorporates a pyrrolidine ring linked to a methylpyridine group and a reactive carbaldehyde functionality, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of both nitrogen-containing heterocycles suggests its potential for forming key interactions with biological targets. Research into structurally related pyrrolidine and pyridine-containing compounds has demonstrated their utility in developing therapeutics for a range of conditions. Analogous compounds have been investigated as potential treatments for insulin-related diseases and type 2 diabetes . Furthermore, similar molecular frameworks are being explored in the development of novel inhibitors for enzymes like USP30, which is a target in cancer research and the study of mitochondrial dysfunction . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-9-7-10(4-5-12-9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3

InChI Key

YQCKXFZOBWGNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidine-2-carbaldehyde can be achieved through a domino process involving in situ formation followed by carboxylic acid formation, decarboxylation, and oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Key Structural Features and Substituent Analysis

Compound Name Core Structure Substituents at Key Positions Functional Groups Source/Application
This compound Pyrrolidine 1: Carbaldehyde; 2: 2-Methylpyridin-4-yl Aldehyde, Pyridine Synthetic intermediate, drug discovery
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51) Pyrrolidine 1: Cyclopentanecarbonyl; 2: Carboxamide; 4: Hydroxy Amide, Hydroxy, Thiazole Patent: Kinase inhibitor candidate
(2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52) Pyrrolidine 1: Acylated dipeptide; 2: Carboxamide; 4: Hydroxy Amide, Hydroxy, Thiazole Patent: Targeted therapeutic agent

Key Observations:

Substituent Complexity :

  • The target compound has a simpler substituent profile compared to Examples 51 and 52, which feature bulky acylated groups (e.g., cyclopentanecarbonyl or dipeptide chains). These substituents in the patent examples likely enhance target binding affinity but reduce solubility .
  • The carbaldehyde group in the target compound offers reactivity for further derivatization (e.g., Schiff base formation), whereas the carboxamide groups in Examples 51–52 prioritize stability and hydrogen-bonding interactions .

Stereochemical Considerations :

  • Examples 51 and 52 specify stereochemistry (2S,4R), which is critical for their biological activity. In contrast, the stereochemistry of the target compound is unspecified in available literature, suggesting it may serve as a racemic intermediate.

Biological Relevance :

  • The patent compounds (Examples 51–52) are designed as kinase inhibitors, leveraging the thiazole and hydroxy groups for selective binding. The target compound lacks these pharmacophoric elements, indicating divergent applications (e.g., as a building block rather than a direct therapeutic agent) .

Biological Activity

2-(2-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound characterized by a unique combination of pyridine and pyrrolidine rings, with a molecular formula of C11_{11}H12_{12}N2_2O. Its structural features, particularly the aldehyde group and methyl substitution on the pyridine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular weight is approximately 190.24 g/mol. Its structure allows for various chemical interactions, particularly due to the presence of the aldehyde group, which can participate in a range of reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound may have cytotoxic effects on various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. For instance, certain pyrrolidine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds ranges from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039S. aureus
1,2,3,5-Tetrahalogeno benzenesTBDE. coli

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For example, in vitro tests revealed that this compound could inhibit cell proliferation in human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines.

Case Study: Cytotoxicity Evaluation

In a study focused on evaluating the anticancer potential of similar compounds, it was found that modifications to the pyrrolidine structure significantly enhanced their anticancer activity. The IC50_{50} values for these derivatives ranged from 2.76 µM to 9.27 µM against specific cancer cell lines .

Table 2: Cytotoxicity of Related Compounds

Compound NameIC50_{50} (µM)Cancer Cell Line
This compoundTBDHeLa, CaCo-2
Novel Pyrrolidine Derivative2.76OVXF 899
Another Derivative9.27PXF 1752

Neuroprotective Effects

Research into the neuroprotective properties of compounds similar to this compound suggests that they may interact with metabotropic glutamate receptors, which are crucial for synaptic plasticity and memory function . This interaction could potentially make them candidates for treating neurodegenerative diseases.

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